7-Ethyl-1-benzothiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16587-42-1 |
|---|---|
Molecular Formula |
C10H10S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
7-ethyl-1-benzothiophene |
InChI |
InChI=1S/C10H10S/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7H,2H2,1H3 |
InChI Key |
SZNQHLOLUMHNIM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC2=C1SC=C2 |
Canonical SMILES |
CCC1=CC=CC2=C1SC=C2 |
Synonyms |
7-Ethylbenzo[b]thiophene |
Origin of Product |
United States |
Synthetic Strategies for 7 Ethyl 1 Benzothiophene and Substituted Benzothiophene Analogues
De Novo Synthetic Routes to the Benzothiophene (B83047) Scaffold
The construction of the benzothiophene ring system from acyclic precursors can be achieved through several powerful synthetic strategies. These methods offer diverse entry points to a wide array of substituted benzothiophenes.
Electrophilic Cyclization Reactions
Electrophilic cyclization is a common and effective method for the synthesis of benzothiophenes. This approach typically involves the intramolecular cyclization of an ortho-alkynylthioanisole or a related substrate, initiated by an electrophile. Various electrophilic reagents, including halogens (I₂, Br₂, ICl), N-halosuccinimides (NBS, NIS), and sulfur-based electrophiles, can be employed to trigger the cyclization. rsc.orggoogle.com
A notable example is the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt, which reacts with o-alkynyl thioanisoles to afford 2,3-disubstituted benzo[b]thiophenes. google.com This method is advantageous due to its mild reaction conditions and tolerance of various functional groups. The proposed mechanism involves the attack of the alkyne on the electrophilic sulfur, followed by cyclization and demethylation.
| Starting Material | Electrophile | Solvent | Conditions | Product | Yield (%) | Reference |
| o-(phenylethynyl)thioanisole | I₂ | CH₂Cl₂ | rt, 1 h | 3-Iodo-2-phenylbenzo[b]thiophene | 95 | rsc.org |
| o-(phenylethynyl)thioanisole | NBS | CH₂Cl₂ | rt, 1 h | 3-Bromo-2-phenylbenzo[b]thiophene | 92 | rsc.org |
| o-(hex-1-ynyl)thioanisole | ICl | CH₂Cl₂ | rt, 1 h | 2-Butyl-3-iodobenzo[b]thiophene | 89 | rsc.org |
| 2-Methyl(2-(phenylethynyl)phenyl)sulfane | Dimethyl(methylthio)sulfonium tetrafluoroborate | DCM | rt, 24 h | 2-Phenyl-3-(methylthio)benzo[b]thiophene | 92 | google.com |
Transition Metal-Catalyzed Annulation Methods
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of benzothiophenes. nih.govontosight.ai These methods often involve the coupling of two components to form the heterocyclic ring in a single step.
One such strategy is the palladium-catalyzed reaction of o-alkynylbromobenzene derivatives with a hydrogen sulfide (B99878) surrogate. This one-pot procedure involves a C-S bond formation followed by heterocyclization. The scope of this reaction is broad, allowing for the synthesis of highly substituted benzothiophenes.
Another approach involves the palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts. ontosight.ai This method provides a high-yielding route to multisubstituted benzo[b]thiophenes and can be extended to the synthesis of thieno-fused heterocycles. ontosight.ai
| Starting Material 1 | Starting Material 2 | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Reference |
| 1-Bromo-2-(phenylethynyl)benzene | KSAc | Pd(OAc)₂ | Xantphos | - | Toluene | 2-Phenylbenzo[b]thiophene | 85 | |
| 1-Bromo-2-(hex-1-ynyl)benzene | KSAc | Pd(OAc)₂ | Xantphos | - | Toluene | 2-Butylbenzo[b]thiophene | 82 | |
| α-(4-chlorophenyl)-β-mercaptoacrylonitrile | - | Pd(OAc)₂ | - | Cu(OAc)₂ | DMF | 2-Amino-3-cyano-6-chlorobenzo[b]thiophene | 88 | ontosight.ai |
Aryne Reaction Pathways
The reaction of arynes with alkynyl sulfides provides a facile, one-step method for the synthesis of 3-substituted benzothiophenes. semanticscholar.orgresearchgate.net This approach involves the generation of a highly reactive aryne intermediate from an o-silylaryl triflate, which then undergoes a [3+2] cycloaddition with an alkynyl sulfide. semanticscholar.orgresearchgate.net
This methodology exhibits good functional group tolerance, allowing for the synthesis of a wide range of multisubstituted benzothiophene derivatives. semanticscholar.org The reaction mechanism is believed to proceed through the nucleophilic attack of the sulfur atom of the alkynyl sulfide onto the aryne, followed by cyclization. rsc.org
| Aryne Precursor | Alkynyl Sulfide | Conditions | Product | Yield (%) | Reference |
| 2-(Trimethylsilyl)phenyl triflate | Ethyl (p-tolyl)ethynyl sulfide | CsF, CH₃CN, 80 °C | 3-(p-Tolyl)benzo[b]thiophene | 91 | semanticscholar.org |
| 2-(Trimethylsilyl)phenyl triflate | Ethyl (phenylethynyl) sulfide | CsF, CH₃CN, 80 °C | 3-Phenylbenzo[b]thiophene | 88 | semanticscholar.org |
| 4-Fluoro-2-(trimethylsilyl)phenyl triflate | Ethyl (p-tolyl)ethynyl sulfide | CsF, CH₃CN, 80 °C | 5-Fluoro-3-(p-tolyl)benzo[b]thiophene | 75 | semanticscholar.org |
One-Pot Multicomponent Syntheses
One-pot multicomponent reactions offer an efficient and atom-economical approach to complex molecules like substituted benzothiophenes. masterorganicchemistry.comorganic-chemistry.org These reactions combine three or more starting materials in a single synthetic operation, avoiding the need for isolation of intermediates.
A notable example is the synthesis of amine-substituted benzothiophenes from nitroaryl chlorides or fluorides, a thiol, and a base in the presence of polyethylene (B3416737) glycol (PEG). masterorganicchemistry.com This method provides a convenient route to functionalized benzothiophenes without the need for expensive transition metal catalysts.
Another one-pot strategy involves the reaction of bromoenynes or o-alkynylbromobenzenes with a hydrogen sulfide surrogate, catalyzed by palladium, to yield highly substituted thiophenes and benzothiophenes.
Electrochemical Synthesis Approaches
Electrochemical methods represent a green and sustainable alternative for the synthesis of benzothiophenes. nih.gov These reactions are typically carried out under mild conditions without the need for chemical oxidants or metal catalysts.
An example is the electrochemical synthesis of benzothiophene-1,1-dioxides from the reaction of sulfonhydrazides with internal alkynes. nih.gov This method proceeds via a strained quaternary spirocyclization intermediate. The reaction tolerates a variety of functional groups, including methyl, ethyl, and halide substituents. nih.gov
Functionalization and Modification of Pre-formed Benzothiophene Systems
The direct functionalization of a pre-existing benzothiophene core is a powerful strategy for accessing specific derivatives. A plausible synthetic route to 7-Ethyl-1-benzothiophene involves a two-step process starting from the parent benzothiophene molecule: a Friedel-Crafts acylation followed by a reduction.
Step 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation of benzothiophene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is expected to yield a mixture of acylated products. While electrophilic substitution on benzothiophene typically occurs at the C2 or C3 position of the thiophene (B33073) ring, acylation at the benzene (B151609) ring can also be achieved. google.comthieme-connect.com To obtain the desired 7-acetyl-1-benzothiophene, reaction conditions would need to be carefully optimized to favor substitution at the 7-position.
Step 2: Reduction of the Carbonyl Group
The resulting 7-acetyl-1-benzothiophene can then be reduced to this compound. Standard reduction methods such as the Wolff-Kishner or Clemmensen reduction are well-suited for this transformation. masterorganicchemistry.comwikipedia.orgchadsprep.comyoutube.com
Wolff-Kishner Reduction: This method involves the reaction of the ketone with hydrazine (B178648) (N₂H₄) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. wikipedia.orgyoutube.com
Clemmensen Reduction: This reduction uses amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically hydrochloric acid (HCl). chadsprep.com
An alternative pathway to 7-substituted benzothiophenes involves the use of 7-hydroxy-1-benzothiophene as a starting material. rsc.orgrsc.org The hydroxyl group can be converted to other functionalities, providing a versatile handle for introducing a variety of substituents at the 7-position. For instance, the hydroxyl group could be converted to a triflate, which can then participate in cross-coupling reactions to introduce an ethyl group.
Synthetic Strategies for this compound and its Analogs
1 Direct Alkylation/Ethylation of Benzothiophene Cores
Direct introduction of an ethyl group onto a pre-formed benzothiophene scaffold is a primary strategy for the synthesis of this compound. Friedel-Crafts alkylation is a classic method employed for this purpose. This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide, such as ethyl bromide, with the benzothiophene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The regioselectivity of Friedel-Crafts alkylation on the benzothiophene ring can be influenced by the presence of other substituents. For instance, the ethylation of 2-methyl-1-benzothiophene with ethyl bromide and AlCl₃ has been shown to yield 7-ethyl-2-methyl-1-benzothiophene. The reaction conditions, including the solvent, can impact the yield and selectivity. For example, using 1,2-dichloroethane (B1671644) as a solvent can lead to higher yields compared to nitrobenzene (B124822) by minimizing side reactions.
Another approach for direct alkylation is through transition metal-catalyzed C-H activation. This modern method offers an alternative to traditional Friedel-Crafts reactions and can provide high regioselectivity. For example, palladium-catalyzed C-H ethylation of a substituted benzothiophene using ethyl iodide can direct the ethyl group to the 7-position, guided by an existing ortho-directing group.
| Reaction Type | Alkylating Agent | Catalyst | Solvent | Typical Yield (%) |
| Friedel-Crafts Alkylation | Ethyl bromide | AlCl₃ | 1,2-Dichloroethane | 55 |
| Palladium-Catalyzed C-H Activation | Ethyl iodide | Pd(OAc)₂ | DMF | 60 |
2 Post-Synthetic Derivatization of Existing Benzothiophene Derivatives
An alternative to direct ethylation is the derivatization of a benzothiophene ring that already bears a functional group. This functional group can be manipulated to introduce the ethyl group at the desired position. A common strategy involves the synthesis of a halogenated benzothiophene intermediate, such as 7-bromo-1-benzothiophene. This intermediate can then undergo a variety of cross-coupling reactions to introduce the ethyl group.
The Suzuki-Miyaura coupling is a powerful and widely used method for this transformation. In this reaction, the 7-bromo-1-benzothiophene is reacted with an ethylboronic acid or its ester in the presence of a palladium catalyst and a base. This method is highly efficient and tolerates a wide range of functional groups.
Another approach involves the lithiation of a halogenated benzothiophene. For example, 7-bromo-1-benzothiophene can be treated with a strong base like n-butyllithium (n-BuLi) to generate a 7-lithiated benzothiophene intermediate. This highly reactive species can then be quenched with an ethylating agent, such as ethyl iodide, to afford this compound.
Furthermore, functional groups at other positions on the benzothiophene ring can be used to direct the introduction of the ethyl group at the 7-position. For instance, a hydroxyl group at the 7-position (7-hydroxy-1-benzothiophene) can be converted to a triflate, which can then participate in cross-coupling reactions.
| Precursor | Reagents | Key Intermediate | Product |
| 7-Bromo-1-benzothiophene | Ethylboronic acid, Pd catalyst, Base | - | This compound |
| 7-Bromo-1-benzothiophene | n-BuLi, then Ethyl iodide | 7-Lithio-1-benzothiophene | This compound |
| 7-Hydroxy-1-benzothiophene | Triflic anhydride, then Ethylboronic acid, Pd catalyst, Base | 7-Triflyloxy-1-benzothiophene | This compound |
3 Regioselective Synthesis Considerations for 7-Substituted Analogues
The regioselective synthesis of 7-substituted benzothiophenes is crucial for controlling the final structure of the molecule. The inherent reactivity of the benzothiophene ring favors electrophilic attack at the 3-position, and to a lesser extent, the 2-position. Therefore, directing substitution to the 7-position often requires specific strategies.
One effective method is to start with a pre-functionalized benzene ring that already contains the desired substituent or a precursor at the position that will become the 7-position of the benzothiophene. For example, the synthesis can begin with a 2-ethylthiophenol derivative which is then cyclized to form the this compound ring.
Directed ortho-metalation is another powerful tool for achieving regioselectivity. In this approach, a directing group on the benzene ring of the benzothiophene (or a precursor) directs deprotonation to the adjacent ortho position. For example, a carbamoyloxy group at the 7-position can direct lithiation to the 6-position, allowing for the introduction of a substituent at that site. Similarly, a substituent at the 7-position can influence the regioselectivity of further functionalization.
The choice of reaction conditions and reagents is also critical in controlling regioselectivity. For instance, in Friedel-Crafts reactions, the steric bulk of the catalyst and the electrophile can influence the position of substitution. In metal-catalyzed C-H functionalization, the nature of the ligand on the metal catalyst can play a key role in determining which C-H bond is activated.
| Strategy | Key Principle | Example |
| Pre-functionalized Starting Material | The desired substituent is present on the benzene ring prior to cyclization. | Cyclization of a 2-ethylthiophenol derivative. |
| Directed ortho-Metalation | A directing group controls the position of deprotonation and subsequent functionalization. | Lithiation of N,N-diethyl-7-carbamoyloxy-1-benzothiophene at the 6-position. rsc.org |
| Control of Reaction Conditions | The choice of catalyst, ligand, and solvent influences the regiochemical outcome. | Use of specific ligands in palladium-catalyzed C-H activation to favor 7-position functionalization. |
Chemical Transformations and Reactivity Profiles of 7 Ethyl 1 Benzothiophene
Reaction Mechanisms and Pathways of 7-Ethyl-1-benzothiophene
The reactivity of this compound is characterized by the distinct properties of its fused ring system, which combines a benzene (B151609) ring with a thiophene (B33073) ring.
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzothiophene (B83047). researchgate.net The regioselectivity of this reaction on this compound is complex, influenced by the inherent reactivity of the benzothiophene nucleus and the directing effects of the 7-ethyl group.
The unsubstituted benzothiophene ring is π-electron rich and undergoes electrophilic attack preferentially on the thiophene ring, with the C3 position being the most reactive, followed by the C2 position. researchgate.netchemicalbook.com The benzene portion of the molecule is less reactive, with the order of reactivity for the remaining positions being 6 > 5 > 4 > 7. researchgate.net
The ethyl group at the C7 position is an activating, ortho, para-director due to inductive electron donation. lkouniv.ac.inchemistrytalk.org This effect increases the electron density of the benzene ring, particularly at the C6 position (ortho to the ethyl group), making it more susceptible to electrophilic attack. Consequently, a competition exists between substitution on the intrinsically more reactive thiophene ring (at C3 and C2) and the electronically activated C6 position on the benzene ring. The precise outcome often depends on the specific electrophile and reaction conditions, such as temperature and the choice of catalyst. researchgate.net For instance, nitration of some benzothiophene derivatives can lead to substitution on the benzene ring. chemicalbook.comgoogle.com
Common electrophilic aromatic substitution reactions applicable to this compound are summarized below.
| Reaction Type | Reagents | Expected Major Product(s) |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 3-Bromo-7-ethyl-1-benzothiophene and/or 6-Bromo-7-ethyl-1-benzothiophene |
| Nitration | HNO₃, H₂SO₄ | 7-Ethyl-3-nitro-1-benzothiophene and/or 7-Ethyl-6-nitro-1-benzothiophene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-7-ethyl-1-benzothiophene |
| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid |
This table presents plausible products based on general reactivity principles. Actual product distribution may vary based on specific reaction conditions.
The electron-rich nature of the benzothiophene ring makes it generally unreactive toward nucleophiles. Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to activate the ring, which are absent in this compound. osti.gov However, nucleophilic transformations can be achieved through indirect methods.
One primary pathway involves metallation, specifically deprotonation, using a strong base like n-butyllithium (n-BuLi). In benzothiophene, deprotonation occurs preferentially at the most acidic proton, which is at the C2 position. researchgate.netrsc.org This reaction generates a potent nucleophile, 7-ethyl-1-benzothien-2-yllithium. This organolithium intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) in a nucleophilic addition or substitution reaction to install a functional group at the C2 position.
Alternatively, if this compound is first converted to a halo-derivative (e.g., 2-bromo-7-ethyl-1-benzothiophene via electrophilic substitution), it can then serve as an electrophile in metal-catalyzed cross-coupling reactions, which involve nucleophilic reagents. baranlab.org Direct nucleophilic substitution on a halo-benzothiophene can also occur, sometimes through a halogenophilic pathway where the nucleophile attacks the halogen atom itself. researchgate.net
Derivatization and Functional Group Interconversions on the Ethyl Moiety
The ethyl group at the C7 position offers a site for chemical modification independent of the aromatic ring system. The carbon atom directly attached to the benzene ring is a benzylic carbon, and its C-H bonds are weaker and more reactive than other sp³ C-H bonds. libretexts.org
Two key transformations of the ethyl side chain are benzylic bromination and oxidation.
Benzylic Bromination : Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide), the benzylic position can be selectively halogenated. libretexts.orgmasterorganicchemistry.com This free-radical chain reaction yields 7-(1-bromoethyl)-1-benzothiophene. This benzylic bromide is a valuable intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -CN, -OR).
Side-Chain Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the ethyl group. masterorganicchemistry.com Under vigorous conditions, the entire ethyl side chain is typically oxidized to a carboxylic acid group, yielding 1-benzothiophene-7-carboxylic acid. libretexts.org This transformation provides a route to introduce a carboxyl functional group onto the benzene ring portion of the molecule.
| Transformation | Reagents | Product |
| Benzylic Bromination | N-Bromosuccinimide (NBS), hv or AIBN | 7-(1-Bromoethyl)-1-benzothiophene |
| Side-Chain Oxidation | KMnO₄, H₂O, heat | 1-Benzothiophene-7-carboxylic acid |
Heterocyclic Ring Modifications and Rearrangements
While preserving the core aromatic structure is common, the heterocyclic thiophene ring of this compound can also undergo direct modification.
A primary reaction is the oxidation of the sulfur atom. The sulfur in benzothiophene is in a low oxidation state and can be oxidized to form a sulfoxide (B87167) or a sulfone. st-andrews.ac.ukscispace.com Treatment with one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) typically yields this compound-1-oxide. Using an excess of the oxidizing agent or stronger conditions (e.g., trifluoroperacetic acid) leads to the fully oxidized this compound-1,1-dioxide. st-andrews.ac.ukmdpi.com These S-oxidized derivatives have significantly different electronic properties and reactivity compared to the parent compound.
Another potential modification is the Diels-Alder reaction, where the thiophene ring acts as the diene component. Due to the aromatic stability of the benzothiophene system, it is a reluctant diene, and forcing conditions are often required. rsc.org However, when reacted with powerful dienophiles (e.g., N-phenylmaleimide, alkynes), benzothiophenes can undergo cycloaddition. acs.orgrsc.org The initial adduct often undergoes subsequent reactions, such as the loss of sulfur or rearrangement, to form new polycyclic aromatic structures like dibenzothiophenes. nih.govresearchgate.net
Coupling Reactions for Polymer and Material Precursors
This compound is a valuable building block for the synthesis of organic semiconductors and other advanced materials. This typically involves creating oligomers or polymers containing the benzothiophene unit to leverage its favorable electronic properties. researchgate.net The synthesis of these materials relies heavily on transition-metal-catalyzed cross-coupling reactions. rsc.org
The general strategy involves the initial halogenation of this compound, for example, through bromination at the C2 or C3 positions, to create a suitable electrophilic partner for coupling. Dibromination can also be achieved to allow for polymerization. This halo-benzothiophene can then be coupled with various organometallic reagents.
Key coupling reactions include:
Suzuki Coupling : Palladium-catalyzed reaction of a halo-benzothiophene with a boronic acid or ester.
Stille Coupling : Palladium-catalyzed reaction of a halo-benzothiophene with an organostannane (e.g., a tributyltin derivative). bohrium.comnih.gov
Kumada Coupling : Nickel- or palladium-catalyzed reaction of a halo-benzothiophene with a Grignard reagent (organomagnesium halide). wikipedia.orgorganic-chemistry.orggoogle.com
These reactions are highly efficient for forming new carbon-carbon bonds, enabling the construction of conjugated polymers where benzothiophene units are linked to other aromatic or heteroaromatic rings. The ethyl group enhances the solubility of the resulting polymers, which is crucial for their processing into thin films for electronic devices.
| Coupling Reaction | General Scheme | Catalyst | Notes |
| Kumada | R-MgX + R'-X' → R-R' | Ni or Pd complexes | One of the first cross-coupling methods developed. researchgate.net |
| Stille | R-Sn(Alkyl)₃ + R'-X → R-R' | Pd complexes | Tolerant of many functional groups, but tin byproducts are toxic. |
| Suzuki | R-B(OH)₂ + R'-X → R-R' | Pd complexes | Boronic acids are generally stable and byproducts are non-toxic. |
(Where R or R' can be a 7-ethyl-1-benzothienyl group and X is a halide, typically Br or I)
Theoretical and Computational Chemistry Approaches for 7 Ethyl 1 Benzothiophene
Quantum Chemical Investigations (DFT, Ab Initio Methods)
Quantum chemical methods are at the forefront of understanding the intrinsic properties of 7-Ethyl-1-benzothiophene, stemming from its electronic structure.
Density Functional Theory (DFT) and ab initio methods are pivotal in elucidating the electronic structure of this compound. These calculations provide insights into the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the ethyl group at the 7-position is expected to have a modest electron-donating effect, which would slightly raise the HOMO energy level compared to the parent benzothiophene (B83047).
Table 1: Representative Molecular Orbital Energies for Benzothiophene Derivatives (Calculated using DFT at the B3LYP/6-311G(d,p) level)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzothiophene | -6.12 | -0.85 | 5.27 |
| 2-Methylbenzothiophene | -5.98 | -0.79 | 5.19 |
| 3-Methylbenzothiophene | -5.95 | -0.81 | 5.14 |
| This compound (Estimated) | -5.90 | -0.75 | 5.15 |
Note: The values for this compound are estimated based on trends observed for other alkyl-substituted benzothiophenes.
Quantum chemical calculations are invaluable for mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can determine reaction pathways and activation energies.
For instance, in the context of hydrodesulfurization (HDS), a critical process in the petroleum industry, understanding the mechanism of sulfur removal from organosulfur compounds is paramount. Theoretical studies on benzothiophene have detailed the different pathways for C-S bond cleavage. Similar methodologies can be applied to this compound to understand how the ethyl substituent influences the reaction coordinates and energy barriers for desulfurization.
Computational methods can simulate various types of spectra, which are essential for the structural confirmation of this compound.
NMR Spectroscopy: Calculation of nuclear magnetic shielding tensors allows for the prediction of ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can confirm the specific isomer and the conformation of the ethyl group.
Vibrational Spectroscopy (IR and Raman): By calculating the vibrational frequencies and their corresponding intensities, theoretical IR and Raman spectra can be generated. These are crucial for assigning the vibrational modes observed in experimental spectra to specific molecular motions.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C-H stretch (aromatic) | Benzene (B151609) ring | 3100-3000 |
| C-H stretch (aliphatic) | Ethyl group | 2980-2850 |
| C=C stretch (aromatic) | Benzene ring | 1600-1450 |
| C-S stretch | Thiophene (B33073) ring | 850-750 |
Molecular Dynamics Simulations in Complex Chemical Systems
While quantum chemistry focuses on the properties of individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time.
In condensed phases, such as in crude oil or other organic mixtures, intermolecular forces dictate the macroscopic properties. MD simulations can model the non-covalent interactions (van der Waals forces, π-π stacking) between molecules of this compound and with other components in a mixture. These simulations provide insights into aggregation behavior, which is relevant for understanding phenomena like asphaltene precipitation in petroleum. The aromatic benzothiophene core is expected to favor π-π stacking, while the ethyl group can influence the packing and orientation of the molecules in an aggregate.
MD simulations are also a powerful tool for studying the transport properties of this compound. By tracking the trajectories of individual molecules over time, the diffusion coefficient can be calculated. This is particularly important in understanding its mobility in porous media or its transport across liquid-liquid interfaces. The size and shape of the molecule, as well as the viscosity of the surrounding medium, are key factors influencing its diffusion.
Structure-Property Relationship Modeling
Structure-property relationship modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful computational tool to correlate the structural or physicochemical properties of compounds with their biological activities or other properties. doi.orgnumberanalytics.com While specific QSAR models exclusively for this compound are not extensively documented, the principles derived from studies on broader classes of benzothiophene derivatives are highly applicable.
These studies consistently demonstrate that the biological activity and physical properties of benzothiophene derivatives are governed by a combination of steric, electronic, and hydrophobic factors. researchgate.netresearchgate.net The introduction of an ethyl group at the 7-position of the benzothiophene scaffold has a direct impact on these descriptors.
Key Molecular Descriptors in Benzothiophene QSAR Models:
| Descriptor Type | Specific Examples | Potential Influence of 7-Ethyl Group |
| Steric | Molecular Volume, Surface Area, Steric Hindrance | The ethyl group adds bulk to the C7 position, which can influence how the molecule fits into a binding pocket of a protein or enzyme. chemrevlett.com This can be favorable or unfavorable depending on the specific biological target. |
| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | The ethyl group is an electron-donating group through induction, which can modulate the electron density of the benzothiophene ring system. This can affect reactivity and interactions with biological targets. nih.gov |
| Hydrophobic | LogP (Partition Coefficient), Hydrophobic Surface Area | The alkyl nature of the ethyl group increases the lipophilicity of the molecule, which can influence its solubility, membrane permeability, and binding to hydrophobic pockets in proteins. researchgate.net |
| Topological | Connectivity Indices, Shape Indices | These descriptors quantify the branching and shape of the molecule, which are altered by the presence of the ethyl substituent. |
For instance, QSAR studies on benzothiophene derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B) have highlighted the importance of hydrophobic substituents for activity. researchgate.netnih.gov Similarly, studies on other benzothiophene series have identified that steric and electronic parameters are crucial for their anticancer or antimicrobial activities. doi.orgnumberanalytics.com
Computational studies involving Density Functional Theory (DFT) have been used to investigate the intrinsic reactivity of substituted benzothiophenes. One study on the biocatalytic cyclization of functionalized benzothiophenes calculated the activation barriers for reactions involving substrates with different substituents at the C7 position. nih.gov While an ethyl group was not explicitly studied, the research demonstrated that substitutions at the C7 position were generally well-tolerated by the enzyme, with calculated activation barriers being similar for various functional groups, suggesting that this position is amenable to modification without drastically altering the intrinsic reactivity of the core structure for certain transformations. nih.gov
Computational Design of Novel Benzothiophene Architectures
The insights gained from structure-property relationship modeling are instrumental in the computational design of novel benzothiophene architectures with tailored properties. numberanalytics.com The general strategy involves identifying the key molecular features that drive a desired activity or property and then modifying the lead structure—in this case, this compound—to optimize these features.
The process for designing new therapeutic agents based on the benzothiophene scaffold often includes:
Structure-activity relationship (SAR) studies to guide the optimization of biological activity. numberanalytics.com
The use of computational models to forecast binding affinity and pharmacokinetic properties. numberanalytics.com
Synthesis of new derivatives through the functionalization and alteration of the benzothiophene core. numberanalytics.com
Based on the principles derived from QSAR and other computational studies on related compounds, several design strategies can be proposed for novel architectures derived from this compound. These strategies aim to explore the chemical space around the this compound core to potentially enhance biological activity or confer new properties.
Hypothetical Novel Architectures Based on this compound:
| Base Scaffold | Proposed Modification | Design Rationale | Potential Application |
| This compound | Introduction of a hydroxyl or methoxy (B1213986) group on the ethyl group (e.g., 7-(1-hydroxyethyl)-1-benzothiophene) | To introduce a hydrogen bond donor/acceptor site, potentially increasing binding affinity to a biological target and altering solubility. This is a common strategy in drug design. bohrium.com | Enhanced biological activity (e.g., enzyme inhibition) |
| This compound | Addition of a carboxylic acid or amide group at the 2- or 3-position | To introduce polar functional groups capable of forming strong interactions (e.g., hydrogen bonds, ionic interactions) with target proteins, a strategy often employed in designing enzyme inhibitors. researchgate.net | Anticancer, Antidiabetic agents nih.gov |
| This compound | Replacement of the ethyl group with a longer or branched alkyl chain | To systematically probe the steric and hydrophobic limits of a target's binding pocket, aiming to optimize van der Waals interactions. chemrevlett.com | Fine-tuning binding selectivity and affinity |
| This compound | Introduction of a halogen atom (e.g., F, Cl) on the benzene ring | To modulate the electronic properties of the ring system and potentially introduce halogen bonding interactions, which are increasingly recognized as important in ligand-protein binding. | Modulating metabolic stability and binding affinity |
These design concepts are guided by computational approaches like molecular docking, which can simulate the binding of these hypothetical molecules to a target protein, and by further QSAR analysis to predict their activity based on calculated descriptors. nih.govacs.org Such computational pre-screening saves significant time and resources in the drug discovery and materials science pipeline by prioritizing the most promising candidates for synthesis and experimental testing.
Role of 7 Ethyl 1 Benzothiophene in Advanced Materials Science and As a Synthetic Intermediate
Integration into Organic Electronic and Optoelectronic Materials
The benzothiophene (B83047) core, of which 7-Ethyl-1-benzothiophene is a member, is a pivotal structural motif in the design of organic semiconductors. researchgate.net Its rigid, planar structure and electron-rich nature facilitate intermolecular π-π stacking and efficient charge transport, which are critical for high-performance electronic devices. researchgate.net The addition of alkyl chains, such as the ethyl group at the 7-position, can further modulate solubility, molecular packing, and electronic properties, making these derivatives highly tunable for specific applications.
Organic Field-Effect Transistors (OFETs)
Benzothiophene-based molecules, particularly those extended into benzothieno[3,2-b] benzothiophene (BTBT) systems, are renowned for their exceptional performance in OFETs, often exhibiting high charge carrier mobilities. researchgate.netacs.org The strategic placement of alkyl groups on the BTBT core is a key factor in achieving superior device characteristics. While research often focuses on longer alkyl chains for enhanced solubility and ordering, the principles extend to ethyl-substituted analogs. For instance, derivatives of BTBT have demonstrated some of the highest hole mobilities for organic semiconductors. beilstein-journals.org The introduction of an ethyl group, as seen in the 7-ethyl benzothieno[3,2-b] benzothiophene framework, contributes to the library of materials available for creating solution-processable and high-performance OFETs. rsc.org The ethyl substituent influences the solid-state packing, which is crucial for efficient intermolecular orbital overlap and, consequently, high charge mobility. researchgate.net
Table 1: Performance of Selected Benzothiophene-Based Organic Field-Effect Transistors
| Compound | Substitution | Processing Method | Hole Mobility (μ) [cm²/V·s] | Reference |
|---|---|---|---|---|
| 2,7-Dioctyl benzothieno[3,2-b] benzothiophene (C8-BTBT) | Dioctyl | Off-center spin-coating | up to 43 | beilstein-journals.org |
| 2-Decyl-7-phenyl- benzothieno[3,2-b] benzothiophene (Ph-BTBT-C10) | Decyl, Phenyl | Spin-coating | up to 22.4 | researchgate.net |
| 2-Tridecyl benzothieno[3,2-b] benzothiophene | Tridecyl | Thermal evaporation | up to 17.2 | beilstein-journals.org |
| DPh-BBTNDT | Diphenyl | Vapor deposition | up to 7.0 | acs.org |
This table presents data for representative advanced benzothiophene derivatives to illustrate the performance capabilities of this class of materials.
Organic Photovoltaics (OPVs)
In the field of organic photovoltaics, benzothiophene derivatives are valued as electron-donating (p-type) materials. Their ability to absorb light in the solar spectrum and their suitable Highest Occupied Molecular Orbital (HOMO) energy levels make them effective components in the active layer of solar cells. researchgate.netmdpi.com Theoretical studies using Density Functional Theory (DFT) have confirmed that incorporating the benzothiophene ring into chromophores is a viable strategy to improve their optoelectronic and photophysical properties for OPV applications. rsc.org Such modifications can lead to a reduced band gap and optimized energy levels for efficient charge separation at the donor-acceptor interface. rsc.org For example, donor-acceptor-donor (D–A–D) type molecules using a benzothiadiazole acceptor and a thieno[3,2-b]thiophene (B52689) donor have been synthesized and tested in OPV devices, demonstrating the utility of the fused thiophene (B33073) core in harvesting solar energy. researchgate.netmdpi.com
Table 2: Device Performance of Selected OPVs with Fused-Thiophene Donor Materials
| Donor/Acceptor Blend | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
|---|---|---|---|---|---|
| Molecule 7 / PC71BM | 0.74 | 5.71 | 0.34 | 1.44 | mdpi.com |
| Molecule 2 / PC71BM | 0.95 | 12.01 | 0.54 | 6.20 | mdpi.com |
This table showcases performance metrics for OPV devices incorporating advanced fused-thiophene structures, highlighting the potential of the benzothiophene family.
Organic Light-Emitting Diodes (OLEDs)
The benzothiophene scaffold is also integrated into materials for OLEDs. Its derivatives can function as stable host materials in the emissive layer of phosphorescent OLEDs (PhOLEDs) or as components in thermally activated delayed fluorescence (TADF) emitters. rsc.orggoogle.com Patents have been filed for benzothiophene derivatives intended for use as host materials or as hole-transporting materials in OLEDs, underscoring their commercial potential. google.com For instance, novel hybrid donors have been created by fusing dimethyl acridine (B1665455) with benzothiophene, which are then used to construct high-performance TADF emitters for OLEDs with low efficiency roll-off. rsc.org The high thermal and chemical stability of the benzothiophene unit contributes to the operational lifetime and robustness of the resulting OLED devices. researchgate.net
Contribution to Polymer Chemistry and Asphalt Modeling
Beyond discrete molecular devices, the structural attributes of this compound lend themselves to incorporation into larger macromolecular systems and complex material models.
In polymer chemistry, benzothiophene derivatives serve as building blocks for conjugated polymers. These polymers are of great interest for large-area, flexible electronics. The benzothiophene unit can be incorporated into a polymer backbone to enhance its charge transport properties and stability. For example, fused thiophene molecules have been included in copolymers designed for organic semiconductor applications. beilstein-journals.org
In a distinct application, ethylbenzothiophene has been utilized in the field of computational materials science as a key component in molecular models of asphalt. aip.orguri.edu In these simulations, ethylbenzothiophene represents a class of polar aromatic compounds found in crude oil. aip.org By analyzing the behavior of individual molecules like ethylbenzothiophene within a complex mixture, researchers can gain insights into the macroscopic physical, rheological, and mechanical properties of asphalt. aip.orgresearchgate.net These molecular dynamics simulations, which study phenomena such as rotational relaxation times, help to build a fundamental understanding of how chemical composition dictates material performance. aip.orguri.edu
Utilization as a Key Building Block in Complex Organic Synthesis
This compound and its parent structure are valuable starting materials, or building blocks, in organic synthesis. acs.orgbldpharm.com They provide a pre-formed heterocyclic core onto which further complexity can be built, which is an efficient strategy for constructing elaborate molecules. researchgate.net
Construction of Fused Heterocyclic Ring Systems
The synthesis of fused heterocyclic compounds is a major focus of modern organic chemistry due to their prevalence in pharmaceuticals, natural products, and materials. sioc-journal.cnresearchgate.net The benzothiophene ring is a robust scaffold used in these syntheses. It can participate in various chemical transformations to create larger, polycyclic systems. For example, a benzothiophene-bearing molecule has been shown to undergo a [4+2] cycloaddition reaction with an aryne to selectively generate a complex, three-dimensional fused ring structure. acs.org Such reactions demonstrate the utility of the benzothiophene moiety as a foundational unit for accessing novel and intricate molecular architectures. acs.org The development of new catalytic methods, including palladium-catalyzed cyclizations, continues to expand the toolkit for converting simple benzothiophenes into highly functionalized, value-added products. acs.org
Precursor for Advanced Chemical Scaffolds
The benzo[b]thiophene framework is recognized as a "privileged structure" in drug discovery, meaning it can serve as a versatile template for developing a wide range of bioactive compounds. rsc.orghilarispublisher.com Derivatives of benzothiophene are integral to numerous clinically significant drugs, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton. rsc.orgnih.gov The utility of this compound lies in its capacity as a starting material for multi-substituted benzothiophenes, where the ethyl group at the 7-position pre-defines a specific substitution pattern, guiding the synthesis toward targeted, complex molecular architectures. rsc.org
The synthesis of advanced scaffolds from benzothiophene precursors is a highly active area of research. Methodologies often focus on the functionalization of the core structure to build fused heterocyclic systems with diverse pharmacological applications. For example, 3-aminobenzo[b]thiophenes, which can be synthesized rapidly using microwave-assisted methods, act as key intermediates for various kinase inhibitors. rsc.org These inhibitors often feature complex fused-ring systems like thieno[2,3-b]pyridines and benzo acs.orgorganic-chemistry.orgthieno[3,2-d]pyrimidin-4-ones. rsc.org The presence of an ethyl group, as in this compound, can influence the electronic properties and steric interactions, potentially impacting the efficiency of subsequent synthetic transformations and the biological activity of the final products.
An efficient route to creating multi-substituted benzo[b]thiophenes involves palladium-catalyzed intramolecular oxidative C-H functionalization. nih.gov This method allows for the construction of the benzothiophene scaffold with a wide variety of substituents at different positions. Starting with a pre-substituted molecule like this compound could streamline the synthesis of complex derivatives, including precursors to important drugs like Raloxifene or various tubulin polymerization inhibitors. nih.gov
| Precursor Type | Synthetic Method | Resulting Advanced Scaffold | Potential Application |
|---|---|---|---|
| 3-Aminobenzo[b]thiophenes | Microwave-assisted annulation | Thieno[2,3-b]pyridines | LIMK1 Kinase Inhibitors |
| 3-Aminobenzo[b]thiophenes | Microwave-assisted annulation | Benzo acs.orgorganic-chemistry.orgthieno[3,2-d]pyrimidin-4-ones | PIM Kinase Inhibitors |
| α-Aryl-β-mercaptoacrylates | Palladium-catalyzed C-H functionalization | Multisubstituted Benzo[b]thiophenes | Tubulin Polymerization Inhibitors |
| o-Alkynyl Thioanisoles | Electrophilic cyclization | 2,3-Disubstituted Benzo[b]thiophenes | General Pharmaceutical Synthesis |
Intermediate in Cascade and Domino Reactions
Cascade and domino reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and improving efficiency. The benzothiophene scaffold is frequently synthesized or elaborated upon using such reactions. rsc.orgthieme-connect.com this compound can act as a key intermediate or starting point in these complex transformations, leading to diverse molecular frameworks.
One prominent example is the synthesis of functionalized benzothiophenes through domino reaction protocols. For instance, 3-amino-2-formyl-functionalized benzothiophenes can be efficiently synthesized and then used in subsequent Friedlander reactions with ketones or 1,3-diones. nih.gov This yields complex fused systems like benzothieno[3,2-b]pyridines and 3,4-dihydro-2H-benzothiopheno[3,2-b]quinolin-1-ones in a sequential manner. nih.gov The predefined structure of this compound would allow it to be functionalized and then entered into similar cascade sequences to produce specifically substituted polycyclic aromatic compounds.
Metal-free cascade reactions have also been developed for synthesizing benzothiophene derivatives. An iodine-catalyzed intermolecular cyclization of thiophenols and alkynes provides an environmentally friendly route to this scaffold. organic-chemistry.orgthieme-connect.com Another approach involves a radical cyclization of disulfides and alkynes, catalyzed by n-Et4NBr, which proceeds through S-S bond cleavage and subsequent cyclization. rsc.org Furthermore, palladium-catalyzed cascade reactions, such as the aryldifluoroalkylation of 1,6-enynes, have been used to create complex benzothiophene derivatives that can be further transformed into CF2-containing heterocycles. acs.org These elegant synthetic strategies highlight the role of the benzothiophene core as a stable intermediate that facilitates the formation of multiple chemical bonds in a single, well-orchestrated process.
| Reaction Type | Key Reactants | Catalyst/Conditions | Resulting Structure |
|---|---|---|---|
| Domino Protocol / Friedlander Reaction | 3-Amino-2-formyl-benzothiophenes + Ketones | Base-mediated | Benzothieno[3,2-b]pyridines |
| [4+2] Domino Reaction | Thioaurones + Malononitrile | Piperidine | Benzothiophene-fused Pyran Derivatives |
| Radical Cyclization Cascade | Disulfides + Alkynes | n-Et4NBr | Substituted Benzothiophenes |
| Three-Component Domino Reaction | Thioisatin + 2-Bromo-1-phenylethan-1-one + Cyclohexane-1,2-diamine | Catalyst-free | Benzothiophene-fused Polycycles |
| Interrupted Pummerer/ rsc.orgrsc.org-Sigmatropic Cascade | Benzothiophene S-oxides + Phenols/Silanes | Metal-free | C2 Functionalized Benzothiophenes |
Advanced Analytical Techniques in the Research of 7 Ethyl 1 Benzothiophene
High-Resolution Spectroscopic Characterization
Spectroscopic methods are indispensable for elucidating the molecular structure of 7-Ethyl-1-benzothiophene. Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass, while infrared (IR) spectroscopy identifies its functional groups. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for structural confirmation. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For benzothiophene (B83047) derivatives, characteristic chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra allow for unambiguous assignment of the ethyl group and the protons on the bicyclic ring system. mdpi.com Specific ¹³C NMR spectral data for this compound is available in public databases. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. mdpi.comrsc.org For this compound, the molecular ion peak in the mass spectrum confirms its molecular weight. nih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful combination that separates the compound from a mixture and provides its mass spectrum for identification. mdpi.com The fragmentation pattern observed in the mass spectrum offers additional structural information, showing characteristic losses of fragments from the parent molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org In the spectrum of this compound, one would expect to see characteristic absorption bands corresponding to aromatic C-H stretching, aliphatic C-H stretching from the ethyl group, and vibrations associated with the C-S bond within the thiophene (B33073) ring.
| Technique | Parameter | Observed Value for this compound | Reference |
|---|---|---|---|
| Mass Spectrometry (GC-MS) | Molecular Weight | 162.25 g/mol | nih.gov |
| Mass Spectrometry (GC-MS) | m/z of Molecular Ion (M+) | 162 | nih.gov |
| Mass Spectrometry (GC-MS) | Major Fragment m/z | 147 | nih.gov |
| ¹³C NMR Spectroscopy | Data Availability | Spectrum available in SpectraBase | nih.gov |
Chromatographic Purity and Separation Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. The choice of method depends on the scale and purpose of the separation.
Gas Chromatography (GC): GC is a primary method for analyzing the purity of volatile compounds like this compound. The compound is vaporized and passed through a column, separating it from other components based on boiling point and interaction with the column's stationary phase. The retention time is a characteristic property used for identification. The Kovats retention index, a value that relates the retention time of a compound to those of linear alkanes, has been experimentally determined for this compound on standard non-polar columns. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another vital tool for the purification and analysis of benzothiophene derivatives. bldpharm.com It offers a wide range of stationary and mobile phases, allowing for versatile separation strategies, including normal-phase, reversed-phase, and size-exclusion chromatography. For complex mixtures of aromatic sulfur compounds found in petroleum, specialized HPLC techniques like argentation chromatography, which uses a silver-ion-containing stationary phase, have been employed to separate compounds based on their aromatic ring number. rsc.org
| Technique | Parameter | Value for this compound | Reference |
|---|---|---|---|
| Gas Chromatography | Kovats Retention Index (Standard non-polar column) | 1378.3 | nih.gov |
| Gas Chromatography | Kovats Retention Index (Semi-standard non-polar column) | 1391.3 | nih.gov |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a material's physical properties.
While specific single-crystal X-ray diffraction data for this compound is not widely available in public literature, the technique has been extensively applied to various substituted benzothiophene derivatives. nih.govnih.gov For example, the crystal structure of ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was determined by single-crystal XRD, revealing details about its molecular conformation, planarity of the ring systems, and the hydrogen bonding networks that stabilize the crystal packing. acs.org Such studies typically report crystallographic parameters like the space group, unit cell dimensions, and atomic coordinates, which together define the solid-state structure.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | acs.org |
| Space Group | P2₁/c | acs.org |
| Unit Cell Dimension (a) | 10.4267 Å | acs.org |
| Unit Cell Dimension (b) | 16.6554 Å | acs.org |
| Unit Cell Dimension (c) | 8.0961 Å | acs.org |
| Unit Cell Angle (β) | 109.610° | acs.org |
Microscopic and Imaging Techniques for Material Characterization
Microscopy and imaging techniques are used to visualize the morphology, phase behavior, and surface characteristics of materials. While no specific microscopic studies on this compound have been noted, these techniques are critical in the broader field of materials science involving benzothiophene-based compounds.
Optical Microscopy: Techniques like polarized optical microscopy can be used to study the crystalline morphology and polymorphism of benzothiophene derivatives. For instance, different crystal habits (e.g., needle-like vs. compact, irregular shapes) of 2,7-dioctyloxy nih.govbenzothieno[3,2-b]benzothiophene were observed depending on the crystallization solvent and conditions. sci-hub.se
Advanced Fluorescence Microscopy: The benzothiophene core is a component of advanced functional materials used in bioimaging. Diarylethenes incorporating 1,2-bis(2-ethyl-1-benzothiophene-1,1-dioxide) units have been developed as photoswitchable fluorescent probes. nih.gov These probes are used in super-resolution microscopy techniques like Stimulated Emission Depletion (STED) microscopy to image cellular structures with nanoscale resolution, far beyond the diffraction limit of conventional light microscopy. bohrium.com Such applications highlight the importance of the benzothiophene scaffold in creating materials with unique optical properties, whose characterization relies heavily on advanced imaging. acs.orgnih.gov
Q & A
Q. What methodologies validate the environmental persistence of this compound in ecotoxicology studies?
- Methodological Answer : Conduct OECD 301 biodegradation tests in aqueous media. Quantify degradation products via GC-MS. Compare half-lives under varying pH and UV exposure to assess stability. Reference EPA guidelines for ecological risk assessment frameworks .
Data Presentation and Analysis
| Parameter | Recommended Technique | Validation Criteria |
|---|---|---|
| Purity | HPLC-UV (λ = 254 nm) | ≥95% area under the curve |
| Crystal Structure | Single-crystal XRD | R-factor < 0.05, CCDC deposition |
| Thermal Stability | TGA/DSC | Decomposition onset >200°C |
| Solubility | Shake-flask method | Consistency across 3 solvent systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
